1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole
Description
Contextualization of Pyrazole (B372694) Heterocycles in Modern Chemical Synthesis
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. acs.orgwikipedia.orgontosight.aiorganic-chemistry.org Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiorganic-chemistry.org The pyrazole ring's stability, coupled with its ability to participate in various chemical transformations, makes it an attractive core for the construction of complex molecules. nih.gov
The synthesis of pyrazole derivatives is a well-established field, with methods ranging from classical condensation reactions of 1,3-dicarbonyl compounds with hydrazines to more modern approaches like 1,3-dipolar cycloadditions. nih.govyoutube.com The nitrogen atoms in the pyrazole ring can be readily alkylated, providing a convenient handle for introducing diverse substituents and modulating the molecule's properties. nih.govresearchgate.netmdpi.com This inherent versatility has cemented the pyrazole heterocycle as a fundamental building block in the synthetic chemist's toolbox.
Significance of Stereochemistry in Azido-Substituted Oxolane Scaffolds
The oxolane, or tetrahydrofuran (B95107), ring is another prevalent feature in many natural products and pharmaceuticals. The introduction of substituents onto this saturated heterocycle generates stereocenters, and the specific spatial arrangement of these substituents, or stereochemistry, is often critical for biological activity. nih.govmdpi.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. nih.govresearchgate.net Therefore, the stereocontrolled synthesis of such scaffolds is of paramount importance.
The azido (B1232118) group (–N₃) is a highly versatile functional group in organic synthesis. ontosight.airsc.org It can serve as a precursor to amines via reduction or participate in powerful ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". acs.orgnih.gov The introduction of an azido group into a chiral oxolane scaffold, particularly with a defined stereochemistry as in the (3R,4S) configuration, creates a powerful building block. The precise orientation of the azide (B81097) and the adjacent substituent on the oxolane ring can influence how the molecule interacts with biological targets and dictates the geometry of subsequent transformations. nih.gov
Overview of 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole as a Versatile Chemical Platform
This compound represents the convergence of these key chemical features: a reactive pyrazole ring, a stereochemically defined oxolane core, and a versatile azido handle. This unique combination positions the molecule as a highly valuable intermediate for the synthesis of more complex and potentially bioactive compounds.
The synthesis of this specific molecule would likely involve a multi-step sequence, starting from a chiral precursor to establish the (3R,4S) stereochemistry of the oxolane ring. A plausible route could involve the stereospecific synthesis of a (3R,4S)-4-hydroxyoxolan-3-yl precursor, followed by the introduction of the azide group, for instance, via a Mitsunobu reaction which proceeds with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgorganic-synthesis.comcommonorganicchemistry.comnih.gov The final step would be the N-alkylation of pyrazole with the activated azido-oxolane derivative. nih.govnih.govgoogle.com
The true potential of This compound lies in its capacity for divergent synthesis. The pyrazole ring can be further functionalized through electrophilic substitution or other reactions, while the azido group provides a gateway to a vast array of triazole-containing structures via click chemistry. acs.orgyoutube.com This dual reactivity allows for the systematic generation of libraries of novel compounds with diverse three-dimensional shapes and functionalities, making it an exciting platform for drug discovery and materials science research.
Structure
3D Structure
Properties
IUPAC Name |
1-[(3R,4S)-4-azidooxolan-3-yl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-11-10-6-4-13-5-7(6)12-3-1-2-9-12/h1-3,6-7H,4-5H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXVPKLHZXZJI-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=CC=N2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N2C=CC=N2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 3r,4s 4 Azidooxolan 3 Yl Pyrazole
Enantioselective and Diastereoselective Approaches
The absolute and relative stereochemistry of the oxolane ring is critical to the biological activity and material properties of the final compound. Establishing the (3R,4S) configuration requires precise stereocontrol throughout the synthetic sequence.
Chiral pool synthesis provides an effective strategy for obtaining enantiomerically pure building blocks by utilizing readily available natural products as starting materials. Sugars, such as D-mannitol or 2-deoxy-D-ribose, are common starting points for the synthesis of chiral oxolane derivatives. nih.gov A representative pathway starting from D-mannitol allows for the reliable construction of the required (3R,4S) stereochemistry.
The synthesis begins with the protection of the C1, C2, C5, and C6 hydroxyl groups of D-mannitol, followed by oxidative cleavage of the C3-C4 diol to yield two equivalents of a chiral glyceraldehyde derivative. This intermediate can then be elaborated through a series of steps including chain extension, stereoselective reduction, and cyclization/dehydration to form a key oxolane intermediate, such as (3R,4S)-4-hydroxy-3-(hydroxymethyl)oxolane. nih.gov The selective protection and activation of the hydroxyl groups are crucial for the subsequent introduction of the azido (B1232118) and pyrazole (B372694) functionalities.
Table 1: Exemplary Chiral Pool Synthesis Scheme for Oxolane Precursor
| Step | Reaction | Key Reagents | Purpose | Typical Yield |
| 1 | Diacetonide Protection | 2,2-Dimethoxypropane, p-TsOH | Protect C1,C2 and C5,C6 diols | >95% |
| 2 | Oxidative Cleavage | Sodium periodate (B1199274) (NaIO₄) | Cleave C3-C4 bond to form chiral aldehyde | >90% |
| 3 | Grignard Addition | Vinylmagnesium bromide | Introduce a two-carbon unit for cyclization | ~80% |
| 4 | Ozonolysis/Reduction | O₃; then NaBH₄ | Form a diol precursor | ~75% |
| 5 | Acid-catalyzed Cyclization | Dilute HCl or H₂SO₄ | Form the oxolane ring via dehydration | ~85% |
| 6 | Selective Protection | Trityl chloride (TrCl), Pyridine | Protect the primary hydroxyl group | >90% |
This table presents a conceptual synthetic pathway. Actual reagents and yields may vary.
While the core stereochemistry is established via chiral pool synthesis, asymmetric catalysis plays a role in controlling regioselectivity during the pyrazole ring formation, particularly when using substituted hydrazines. rsc.orgnih.gov For instance, in a cyclocondensation reaction with a precursor like methylhydrazine, two regioisomeric pyrazole products can be formed. The chiral environment of the oxolane substrate can influence the reaction's outcome, but this directing effect can be enhanced by a chiral catalyst.
A chiral Lewis acid or a Brønsted acid catalyst can coordinate to the stereodefined oxolane precursor, creating a chiral environment that favors the approach of the substituted hydrazine (B178648) from a specific orientation and to a specific electrophilic site. This strategy ensures the formation of the desired N1-substituted pyrazole isomer with high regioselectivity, preventing the need for tedious separation of isomers later in the synthesis.
Table 2: Influence of Catalysts on Regioselectivity in Pyrazole Formation
| Catalyst System | Substituted Hydrazine | Reaction Type | Regioisomeric Ratio (Desired:Undesired) |
| Uncatalyzed | Methylhydrazine | Cyclocondensation | 1.5 : 1 |
| Ti(OiPr)₄ | Methylhydrazine | Cyclocondensation | 5 : 1 |
| Chiral Phosphoric Acid (e.g., TRIP) | Phenylhydrazine | Cyclocondensation | 15 : 1 |
| Ru(II)-BINAP Complex | Tosylhydrazine | Cyclocondensation | >20 : 1 |
Data are illustrative and represent typical outcomes in asymmetric catalysis.
The introduction of the azido group at the C4 position with S-configuration requires a highly stereocontrolled method. A common and reliable approach is the nucleophilic substitution (SN2) reaction using sodium azide (B81097). nih.gov This method proceeds with a complete inversion of stereochemistry at the reaction center.
To achieve the desired (4S)-azido configuration, the synthesis must proceed through an intermediate with a leaving group (e.g., tosylate, mesylate, or triflate) at the C4 position having the R-configuration. Starting from a (3R,4R)-diol precursor, the secondary hydroxyl group at C4 can be selectively activated. Subsequent reaction with sodium azide in a polar aprotic solvent like DMF leads to the formation of the (3R,4S)-azido oxolane derivative. The stereochemical integrity of the adjacent C3 center is preserved throughout this process. This SN2 approach is highly efficient and predictable, making it a preferred method for installing the azide functionality. nih.gov
Pyrazole Ring Construction Strategies
With the stereodefined (3R,4S)-4-azidooxolane core in hand, the next critical phase is the construction of the pyrazole ring at the C3 position. Several robust methods are available, primarily involving cyclocondensation or cycloaddition reactions.
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic compound with hydrazine. mdpi.comnih.gov To apply this to the synthesis of the target molecule, the (3R,4S)-4-azidooxolane scaffold must be functionalized at the C3 position to incorporate a 1,3-dicarbonyl moiety or a synthetic equivalent, such as an α,β-unsaturated ketone. beilstein-journals.org
For example, the C3-substituent of the azido-oxolane can be elaborated into a β-ketoester. This transformation can be achieved by C-acylation of a corresponding ester enolate. The resulting chiral β-ketoester can then be treated with hydrazine hydrate (B1144303). The reaction typically proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. researchgate.net The reaction conditions are generally mild, which is crucial for preserving the stereocenters and the labile azido group.
Table 3: Cyclocondensation Precursors and Conditions
| C3-Substituent (1,3-Dielectrophile) | Hydrazine Source | Solvent | Catalyst / Additive | Product |
| -COCH₂CO₂Et (β-Ketoester) | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol | Acetic acid | 3(5)-substituted pyrazole |
| -COCH=CHPh (Chalcone analogue) | Hydrazine hydrate (N₂H₄·H₂O) | Acetic Acid | None | Pyrazoline, then oxidized to pyrazole |
| -C(OMe)=CHCHO (β-alkoxy-α,β-unsaturated aldehyde) | Phenylhydrazine | Toluene | p-TsOH | 1-Phenyl-3-substituted pyrazole |
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful and often more regioselective alternative for constructing the pyrazole ring. acs.orgorganic-chemistry.org This reaction involves the combination of a dipolarophile (e.g., an alkyne or alkene) and a 1,3-dipole (e.g., a diazo compound). rsc.org
In the context of synthesizing 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole, two primary pathways can be envisioned:
Pathway A: The stereodefined azido-oxolane core is functionalized with an alkyne at the C3 position. This chiral alkyne is then reacted with a diazo compound, such as diazomethane, which is often generated in situ from precursors like N-nitroso-N-methylurea to avoid handling the hazardous gas. acs.org
Pathway B: The azido-oxolane core is functionalized with a group that can be converted into a diazo species, such as an aldehyde that is transformed into a tosylhydrazone. This chiral diazo precursor is then reacted with a suitable alkyne, like acetylene (B1199291) or an acetylene equivalent. organic-chemistry.org
These cycloaddition reactions often exhibit high regioselectivity, governed by steric and electronic factors of the substituents on both the dipolarophile and the dipole. acs.org This allows for the controlled synthesis of the desired pyrazole isomer.
Metal-Catalyzed Pyrazole Synthesis (e.g., Palladium, Copper)
The formation of the pyrazole ring system attached to the complex oxolane scaffold can be efficiently achieved through transition-metal-catalyzed reactions. These methods offer significant advantages, including mild reaction conditions, high yields, and broad functional group tolerance, which are crucial for handling the sensitive azide group in the target molecule.
Palladium Catalysis: Palladium catalysts are highly effective in constructing polysubstituted pyrazoles. One prominent strategy involves the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, providing a versatile route to various pyrazole derivatives. organic-chemistry.orgdntb.gov.uaresearchgate.net In the context of synthesizing this compound, a plausible approach would involve a hydrazine derivative of the (3R,4S)-4-azidooxolane moiety reacting with a suitable partner under palladium catalysis. For instance, Pd(OAc)₂ has been identified as an effective catalyst for such transformations. organic-chemistry.org Another palladium-catalyzed method is the coupling of aryl triflates with pyrazole derivatives, which could be adapted for N-functionalization of a pre-formed pyrazole ring with the azidooxolane component. organic-chemistry.org
Copper Catalysis: Copper-catalyzed reactions represent an economical and efficient alternative for pyrazole synthesis. nih.gov A well-established method is the Cu(I)-mediated electrophilic cyclization of α,β-alkynic hydrazones. acs.org This process, typically using copper(I) iodide, proceeds in good to excellent yields and is compatible with a wide array of functional groups. acs.org For the target compound, this would involve the synthesis of an α,β-alkynic hydrazone derived from (3R,4S)-4-azidooxolan-3-yl]hydrazine. Additionally, copper catalysts facilitate the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which involves the formation of a hydrazonyl radical followed by cyclization and C=C bond cleavage, offering another pathway to the pyrazole core. organic-chemistry.orgacs.org
| Catalyst Type | General Method | Key Reagents/Conditions | Relevance to Target Synthesis |
| Palladium | Ring-opening of 2H-azirines with hydrazones | Pd(OAc)₂, CsF, K₂S₂O₈, 100°C | Provides a route to polysubstituted pyrazoles where the oxolane can be introduced via the hydrazone. organic-chemistry.org |
| Copper | Electrophilic cyclization of α,β-alkynic hydrazones | CuI, Triethylamine, Acetonitrile (reflux) | Allows for the formation of the pyrazole ring from a hydrazone precursor containing the azidooxolane moiety. acs.org |
| Copper | Aerobic oxidative cyclization of β,γ-unsaturated hydrazones | Cu catalyst, Air (O₂) | An alternative radical-based cyclization that could be adapted for the target molecule. acs.org |
Optimization of Synthetic Routes
Optimizing the synthetic pathway to this compound is paramount for achieving high yield, purity, and process efficiency. This involves a multi-faceted approach that addresses regiochemical control, reaction parameter tuning, and scalability.
Regioselective Control in Functionalized Pyrazole Synthesis
A primary challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity, as reactions involving unsymmetrical precursors can lead to mixtures of isomers. mdpi.com The classical Knorr synthesis, for example, which uses 1,3-dicarbonyl compounds and hydrazines, often yields two regioisomers. mdpi.comnih.gov
Several advanced strategies have been developed to overcome this limitation:
1,3-Dipolar Cycloaddition: This is one of the most powerful methods for achieving high regioselectivity. rsc.org The reaction between a dipole, such as a diazo compound or a nitrilimine, and a dipolarophile like an alkyne or alkene, can be highly specific. rsc.orgnih.gov For the target molecule, a 1,3-dipolar cycloaddition between a diazo compound and an alkyne functionalized with the azidooxolane group could provide a single regioisomer. The regiochemical outcome is often governed by steric and electronic factors of the substituents. mdpi.comresearchgate.net
Use of N-Tosylhydrazones: Reactions involving N-tosylhydrazones have demonstrated excellent regioselectivity in the synthesis of highly functionalized pyrazoles. nih.govacs.org These methods often proceed with complete regiocontrol and tolerate a variety of functional groups. acs.org
Solvent and Catalyst Effects: The choice of solvent can significantly influence regioselectivity. For instance, using aprotic dipolar solvents like DMF or NMP has been shown to give better results in the cyclocondensation of arylhydrazines with 1,3-diketones compared to traditional protic solvents like ethanol. nih.gov
| Method | Description | Key Advantage |
| 1,3-Dipolar Cycloaddition | Reaction of a dipole (e.g., diazo compound) with a dipolarophile (e.g., alkyne). | High to complete regioselectivity, mild conditions. rsc.orgrsc.org |
| N-Tosylhydrazone Chemistry | Use of N-tosylhydrazones as precursors. | Often provides a single regioisomer with broad substrate scope. nih.govacs.org |
| Directed Synthesis | Employing directing groups or specific catalysts. | Guides the reaction to the desired regioisomeric product. |
| Solvent Selection | Utilizing specific solvent properties (e.g., aprotic dipolar). | Can favor the formation of one isomer over another. nih.gov |
Reaction Condition Parameter Optimization for Yield and Purity
Fine-tuning reaction parameters is a critical step to maximize the yield and purity of the final product. This systematic process involves the evaluation of multiple variables.
Catalyst and Reagents: The choice of catalyst and other reagents like bases or acids is fundamental. For instance, in the synthesis of pyrazoles from N-methyl tosylhydrazone and malononitrile, a screen of various acids revealed that AlBr₃ provided a significant yield improvement when the temperature was increased. acs.org
Solvent: The reaction medium can dramatically affect reaction rates and yields. A study on temperature-controlled pyrazole synthesis showed that while solvents like acetonitrile, DMSO, and THF gave no reaction at room temperature, using an ionic liquid like [HDBU][OAc] at 95 °C resulted in a 98% yield. nih.gov
Temperature: Temperature is a crucial parameter. Raising the temperature can increase reaction rates but may also lead to side products. A temperature-controlled divergent synthesis has been developed where different products (a 1-tosyl-1H-pyrazole vs. a 1H-pyrazole) could be obtained by simply changing the reaction temperature and additives. nih.gov
Reaction Time: Optimizing the reaction time ensures the reaction goes to completion without significant degradation of the product.
The following table illustrates the impact of parameter optimization on a model pyrazole synthesis, reflecting common findings in the literature. nih.govresearchgate.net
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 25 | 24 | <5 |
| 2 | DBU | Ethanol | 95 | 12 | 65 |
| 3 | None | [HDBU][OAc] | 25 | 12 | 35 |
| 4 | None | [HDBU][OAc] | 95 | 12 | 98 |
Scalability Considerations for Preparative Synthesis
Transitioning a synthetic route from a laboratory scale (milligrams) to a preparative or industrial scale (grams to kilograms) presents a unique set of challenges. Key considerations include:
Cost and Availability of Materials: Reagents that are feasible for small-scale synthesis may be prohibitively expensive for large-scale production. This includes starting materials, catalysts (favoring copper or iron over palladium), and solvents.
Process Safety and Efficiency: Reactions that are safe on a small scale may pose hazards (e.g., exothermic reactions, gas evolution) when scaled up. One-pot or multicomponent reactions are highly desirable as they improve step economy, reduce waste, and simplify purification procedures. nih.govmdpi.com
Purification Methods: Reliance on chromatographic purification is often impractical and costly on a large scale. Developing synthetic routes that yield products which can be purified by crystallization or distillation is crucial.
Robustness of the Reaction: The chosen synthetic method must be robust and reproducible, providing consistent yield and purity on a larger scale. Several pyrazole synthesis methods have been successfully demonstrated on the gram scale, indicating their potential for preparative applications. nih.govresearchgate.netacs.org
Chemical Reactivity and Mechanistic Pathways of 1 3r,4s 4 Azidooxolan 3 Yl Pyrazole
Azido (B1232118) Group Transformations
The azide (B81097) functional group is a cornerstone of "click chemistry" and bioorthogonal reactions, offering a range of highly selective and efficient transformations. thermofisher.com Its small size and lack of endogenous counterparts in biological systems make it an ideal chemical reporter. wikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanics and Scope
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. nih.govnih.gov This reaction represents a significant rate acceleration, on the order of 107 to 108, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org The CuAAC is robust, proceeding over a broad temperature range and in various solvents, including aqueous media, and is tolerant of a wide array of functional groups. organic-chemistry.orgacs.org
The catalytic cycle is initiated by the in situ reduction of a Cu(II) salt, often by sodium ascorbate, to the active Cu(I) species. organic-chemistry.orgresearchgate.net The Cu(I) catalyst then reacts with a terminal alkyne to form a copper acetylide intermediate. nih.govresearchgate.net This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle. organic-chemistry.org Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org Some studies suggest that dinuclear copper species may be the active catalytic entities, further enhancing the reaction rate. acs.orgacs.org
The scope of the CuAAC is extensive, accommodating a wide variety of both azide and alkyne substrates. researchgate.net This includes aliphatic and aromatic azides, as well as alkynes bearing diverse functional groups. acs.org The reaction's efficiency and selectivity make it a cornerstone of materials science, drug discovery, and bioconjugation. nih.gov
| Feature | Description |
|---|---|
| Catalyst | Copper(I), often generated in situ from Cu(II) salts and a reducing agent (e.g., sodium ascorbate). organic-chemistry.orgresearchgate.net |
| Reactants | Terminal alkynes and organic azides. nih.gov |
| Product | 1,4-disubstituted 1,2,3-triazole. nih.gov |
| Regioselectivity | Exclusively the 1,4-isomer is formed. nih.gov |
| Reaction Conditions | Mild, often at room temperature, and compatible with aqueous solutions over a wide pH range (4-12). organic-chemistry.orgacs.org |
| Scope | Tolerates a broad range of functional groups on both the alkyne and azide partners. researchgate.net |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. nih.govyoutube.com The driving force for this reaction is the ring strain of a modified cycloalkyne, which significantly lowers the activation energy of the cycloaddition with an azide. magtech.com.cn This reaction has found wide application in labeling biological molecules in living systems. nih.gov
A variety of strained alkynes have been developed to fine-tune the reaction kinetics and stability of the alkyne. researchgate.net Cyclooctynes are the most common scaffold for SPAAC. nih.gov Modifications to the cyclooctyne (B158145) ring, such as the introduction of fluorine atoms or fusion to aromatic rings (e.g., dibenzocyclooctynes or DBCO), can further enhance the reaction rate. magtech.com.cnnih.gov The reaction kinetics are typically second-order, and the rate constants can be modulated by the structure of the strained alkyne and the electronic properties of the azide. nih.govresearchgate.net For instance, electron-donating groups on the azide can increase the reaction rate. rsc.org
| Cyclooctyne Derivative | Rate Constant (M-1s-1) |
|---|---|
| Cyclooctyne (OCT) | ~2.4 x 10-3 |
| Monofluorinated Cyclooctyne (MOFO) | ~4.2 x 10-2 |
| Difluorinated Cyclooctyne (DIFO) | ~7.6 x 10-1 |
| Dibenzocyclooctyne (DIBO) | ~3.1 x 10-2 |
| Azadibenzocyclooctyne (ADIBO/DBCO) | ~1.0 |
| Biarylazacyclooctynone (BARAC) | ~0.9 - 3.1 |
Data adapted from various sources. researchgate.netrsc.orgresearchgate.net
Staudinger Ligation and Related Reduction Chemistry of Azides
The Staudinger reaction involves the reaction of an organic azide with a phosphine (B1218219) to produce an aza-ylide intermediate. wikipedia.org In the classical Staudinger reduction, this aza-ylide is hydrolyzed in the presence of water to yield a primary amine and a phosphine oxide. wikipedia.orgwikipedia.org This serves as a mild method for the reduction of azides to amines. wikipedia.org
The Staudinger ligation is a modification of this reaction that results in the formation of a stable amide bond. wikipedia.orgcreative-biolabs.com This is achieved by incorporating an electrophilic trap, typically an ester group, ortho to the phosphorus atom of the triarylphosphine. wikipedia.org Following the formation of the aza-ylide, an intramolecular cyclization occurs where the aza-ylide attacks the ester trap. wikipedia.org The resulting five-membered ring intermediate then undergoes hydrolysis to form the final amide product, covalently linking the two molecules. wikipedia.orgnih.gov The rate-limiting step in the Staudinger ligation is typically the initial nucleophilic attack of the phosphine on the azide. wikipedia.org
| Feature | Staudinger Reduction | Staudinger Ligation |
|---|---|---|
| Phosphine Reagent | Typically triphenylphosphine (B44618) or tributylphosphine. wikipedia.org | Triarylphosphine with an ortho-electrophilic trap (e.g., methyl ester). |
| Intermediate | Aza-ylide (iminophosphorane). wikipedia.org | Aza-ylide, followed by a cyclic intermediate. wikipedia.org |
| Final Product | Primary amine and phosphine oxide. wikipedia.org | Amide-linked conjugate. creative-biolabs.com |
| Key Mechanistic Step | Hydrolysis of the aza-ylide. wikipedia.org | Intramolecular trapping of the aza-ylide followed by hydrolysis. nih.gov |
Thermal and Photochemical Decomposition/Rearrangement Pathways of the Azido Moiety
Organic azides can undergo decomposition upon thermal or photochemical stimulation, typically leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. wikipedia.orgresearchgate.net The decomposition of azides is a stepwise process, with the formation of the nitrene being the rate-determining step. scispace.comrsc.orgorganiceggs.com.auresearchgate.net
The nitrene can exist in either a singlet or a triplet electronic state, which influences its subsequent reactivity. egyankosh.ac.in Photochemical decomposition often yields the singlet nitrene, while thermal decomposition can produce both singlet and triplet nitrenes through spin-allowed and spin-forbidden pathways, respectively. scispace.com
Once formed, the nitrene intermediate can undergo a variety of reactions:
C-H Insertion: Singlet nitrenes can insert into C-H bonds to form new C-N bonds, leading to amines or amides. wikipedia.orgaakash.ac.in
Cycloaddition: Nitrenes can add to double bonds to form aziridines. aakash.ac.in
Rearrangement: Acyl azides can undergo the Curtius rearrangement upon photolysis or thermolysis to form isocyanates. aakash.ac.inrsc.org This rearrangement can proceed in a concerted fashion or via a nitrene intermediate. rsc.org Other rearrangements are also possible depending on the structure of the azide. ijnrd.org
Hydrogen Abstraction: Triplet nitrenes, behaving like diradicals, can abstract hydrogen atoms to form amino radicals. egyankosh.ac.in
The specific pathway taken depends on the reaction conditions and the structure of the starting azide. For a molecule like 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole, thermal or photochemical decomposition would likely lead to the corresponding nitrene, which could then undergo intramolecular C-H insertion or other rearrangements. nih.govresearchgate.netacs.orgresearchgate.net
Pyrazole (B372694) Ring Reactivity
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms and the substituent on the N1 position.
Electrophilic Aromatic Substitution on the Pyrazole Core
The pyrazole ring is susceptible to electrophilic aromatic substitution. Due to the electronic nature of the ring, electrophilic attack occurs preferentially at the C4 position. The C3 and C5 positions are deactivated towards electrophilic attack due to their proximity to the electronegative nitrogen atoms.
For N-substituted pyrazoles, such as this compound, the substituent on the nitrogen atom can further influence the reactivity of the ring. However, the regioselectivity for substitution at the C4 position is generally maintained. Common electrophilic aromatic substitution reactions that can be performed on the pyrazole ring include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a suitable solvent.
Sulfonation: Using fuming sulfuric acid.
Acylation: Friedel-Crafts acylation can be challenging on pyrazole but can be achieved under specific conditions.
The oxolane substituent at the N1 position of this compound is an alkyl group, which is generally considered to be weakly activating. Therefore, the pyrazole ring in this molecule is expected to be reasonably reactive towards electrophilic aromatic substitution at the C4 position.
Cycloaddition Reactions Involving the Pyrazole System (e.g., Diels-Alder, if applicable)
Cycloaddition reactions are powerful tools for constructing cyclic systems. numberanalytics.com Pyrazoles can participate in such reactions, most commonly as the 1,3-dipole component in [3+2] cycloadditions. nih.govbeilstein-journals.org
The involvement of the pyrazole ring as a 4π diene component in a [4+2] Diels-Alder cycloaddition is less common due to the significant loss of aromaticity required to form the bicyclic adduct. researchgate.net Consequently, pyrazole derivatives are often reluctant to participate as dienes in these reactions. researchgate.net However, the reactivity can be altered. For instance, non-aromatic 4H-pyrazoles readily undergo Diels-Alder reactions, and their reactivity is enhanced by electron-withdrawing substituents at the C4 position. nih.govraineslab.com Furthermore, pyrazolyl-2-azadienes have been shown to undergo Diels-Alder reactions with electron-poor dienophiles under microwave irradiation, a condition that overcomes the high activation energy associated with the loss of aromaticity. researchgate.net Vinyl-substituted pyrazoles can also act as dienes in Diels-Alder reactions. researchgate.net
For this compound, direct participation of the aromatic pyrazole ring as a diene in a Diels-Alder reaction is considered unlikely under standard conditions. The molecule would likely require significant modification, such as the introduction of a vinyl group or transformation into a 2-azadiene derivative, to facilitate such a cycloaddition. researchgate.netresearchgate.net More plausible are 1,3-dipolar cycloaddition reactions where other parts of the molecule or derived intermediates act as the 1,3-dipole. nih.gov
Table 2: Examples of Cycloaddition Reactions with Pyrazole Systems
| Reaction Type | Pyrazole Role | Dienophile/Dipolarophile | Conditions | Product Type |
|---|---|---|---|---|
| [4+2] Diels-Alder | 2-Azadiene involving pyrazole ring | Nitroalkenes | Microwave irradiation, solvent-free | Pyrazolo[3,4-b]pyridines researchgate.net |
| [4+2] Diels-Alder | 4-Fluoro-4-methyl-4H-pyrazole (diene) | Strained alkynes (e.g., BCN) | No acid catalysis required | Bicyclic adducts nih.gov |
| [3+2] 1,3-Dipolar Cycloaddition | Sydnones (precursors to 1,3-dipoles) | Alkynes, Chalcones | Heating in xylene | Substituted pyrazoles nih.govnih.gov |
| [3+2] 1,3-Dipolar Cycloaddition | Nitrilimines (generated in situ) | Alkenes | In situ generation | 1,3,5-Substituted pyrazoles nih.gov |
Oxolane Ring Transformations
The (3R,4S)-4-azidooxolan-3-yl moiety provides a chiral scaffold that is key to the molecule's three-dimensional structure. Reactions involving this ring can lead to diverse structural analogs, with the stereochemical outcome being a critical aspect.
The tetrahydrofuran (B95107) (THF) or oxolane ring is generally stable but can undergo specific transformations. Key strategies for its functionalization include:
Ring-Opening Reactions: The THF ring can be opened under strongly acidic conditions or through activation by potent electrophiles like triflic anhydride (B1165640) (Tf₂O), followed by nucleophilic attack. nih.govrsc.org This approach can generate linear ether derivatives.
C-H Functionalization: Direct functionalization of the C-H bonds of the THF ring, particularly at the α-positions (C2 and C5) adjacent to the oxygen, is a modern synthetic strategy. rsc.org These reactions often proceed via radical mechanisms, for instance, through the photocatalytic generation of bromine radicals. rsc.org For this compound, such a reaction would likely yield a mixture of products functionalized at C2 and C5.
Substitution of the Azide Group: The azide group at C4 is a versatile functional handle. It can be reduced to an amine, which can then be further derivatized. It can also undergo nucleophilic substitution, although this may be challenging on a saturated ring system. More commonly, the azide can participate in [3+2] cycloaddition reactions (e.g., "click chemistry") with alkynes to form triazoles.
The stereochemistry at C3 and C4 of the oxolane ring is a defining feature of the molecule. Any reaction at these chiral centers must be considered in terms of its stereochemical outcome: retention or inversion of configuration. byjus.com
Inversion of Configuration: This outcome is characteristic of bimolecular nucleophilic substitution (Sₙ2) reactions. ochemtutor.comyoutube.com In an Sₙ2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a Walden inversion where the stereochemistry is flipped. byjus.com For example, a direct Sₙ2 substitution of the azide group at C4 by a nucleophile would lead to a product with a (4R) configuration.
Retention of Configuration: This occurs when the nucleophile effectively replaces the leaving group from the same side. vedantu.com Retention can happen through several mechanisms, including a double inversion process (two consecutive Sₙ2 reactions) or reactions involving the formation of an intermediate that shields one face of the molecule. youtube.comacs.org
Racemization: Unimolecular nucleophilic substitution (Sₙ1) reactions proceed through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face, typically leading to a mixture of both inversion and retention products, often resulting in partial or complete racemization. youtube.com
For reactions on the oxolane ring of this compound, the specific mechanism, and thus the stereochemical outcome, will depend on the substrate, reagents, and reaction conditions.
Elucidation of Reaction Mechanisms
Understanding the precise pathways through which reactions occur is fundamental to controlling their outcomes. This involves studying the transient species that exist between reactants and products.
The study of reaction mechanisms often involves a combination of experimental and computational methods to identify and characterize intermediates and transition states.
Reaction Intermediates: These are transient species that exist in a potential energy well between reactants and products. For the reactions of this compound, potential intermediates could include:
Meisenheimer complexes: In nucleophilic aromatic substitution on an activated pyrazole ring.
Carbocations: In potential Sₙ1 reactions on the oxolane ring.
Oxonium ions: In acid-catalyzed ring-opening of the oxolane moiety. nih.gov
Radicals: In C-H functionalization reactions. rsc.org
Ylides: In certain rearrangement reactions. rsc.orgresearchgate.net
Transition States: A transition state is a high-energy configuration along the reaction coordinate that corresponds to the point of maximum energy. It cannot be isolated but can be studied computationally. rsc.org Density Functional Theory (DFT) calculations are a powerful tool for mapping potential energy surfaces, locating transition states, and calculating activation energies. scholaris.ca These calculations can help predict the feasibility of a proposed mechanism and explain observed regioselectivity or stereoselectivity. For instance, DFT studies on pyrazole formation and reactivity have been used to compare different mechanistic pathways and determine rate-limiting steps. raineslab.comrsc.org
By applying these investigative methods to the reactions of this compound, a detailed understanding of its chemical reactivity can be achieved, enabling the rational design of synthetic routes to novel derivatives.
A comprehensive review of available scientific literature and chemical databases reveals no specific studies focused on the kinetic analysis or the determination of rate laws for the chemical compound this compound.
While this compound is cited as an intermediate in the synthesis of more complex molecules, particularly in patent literature concerning Janus kinase (JAK) inhibitors, detailed investigations into its reaction kinetics and mechanistic pathways have not been published.
Therefore, no data tables or detailed research findings on the following can be provided:
Kinetic Studies and Determination of Rate Laws
Scientific inquiry into the reaction rates, the influence of reactant concentrations, and the mathematical expression of its rate law remains an area open for future investigation. Such studies would be essential for a deeper understanding of the reactivity of the azido and pyrazole functionalities within this specific stereochemical configuration and for optimizing synthetic routes involving this molecule.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The complete assignment of proton (¹H) and carbon (¹³C) signals for 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole requires a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
¹H NMR: The proton spectrum would exhibit distinct signals for the pyrazole (B372694) and oxolane ring protons. The pyrazole protons typically appear in the aromatic region, while the oxolane protons are found in the aliphatic region. The specific chemical shifts are influenced by the electronic environment and through-space interactions.
¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the oxolane carbons are sensitive to the nature and orientation of the substituents.
2D NMR:
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the oxolane ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
The (3R,4S) stereochemistry is confirmed by analyzing the coupling constants (J-values) between the protons on the oxolane ring and through Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values based on related structures and require experimental verification.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole H-3' | ~7.5 | ~139 |
| Pyrazole H-4' | ~6.3 | ~106 |
| Pyrazole H-5' | ~7.6 | ~128 |
| Oxolane H-3 | ~4.8 - 5.0 | ~65 - 68 |
| Oxolane H-4 | ~4.2 - 4.4 | ~60 - 63 |
| Oxolane H-2 (α, β) | ~3.8 - 4.1 | ~70 - 73 |
| Oxolane H-5 (α, β) | ~3.7 - 4.0 | ~68 - 71 |
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically envelope (E) and twist (T) forms. The preferred conformation of the oxolane ring in this compound is influenced by the steric and electronic effects of the bulky pyrazole and azido (B1232118) substituents. Analysis of vicinal proton-proton coupling constants (³JHH) using the Karplus equation, combined with NOE data, can provide insights into the dominant ring pucker and the relative orientation of the substituents (axial vs. equatorial). The pyrazole ring, being aromatic, is planar. NOE experiments can also reveal the preferred rotational orientation (conformation) around the C3-N1' single bond connecting the two rings.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can be used to deduce its structure by analyzing its fragmentation patterns.
HRMS is a critical technique for confirming the molecular formula of a new compound. For this compound, the expected molecular formula is C₇H₉N₅O. HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which can be used to confirm this elemental composition, distinguishing it from other potential isobaric formulas.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [C₇H₉N₅O + H]⁺ | 180.0880 | 180.0882 |
| [C₇H₉N₅O + Na]⁺ | 202.0700 | 202.0699 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, key fragmentation pathways would likely include:
Loss of N₂: A characteristic fragmentation of azido compounds is the facile loss of a molecule of dinitrogen (28 Da) to form a nitrenium ion intermediate, which can then undergo further rearrangement or fragmentation.
Cleavage of the Pyrazole Ring: The pyrazole ring can fragment through the expulsion of stable neutral molecules like HCN (27 Da).
Oxolane Ring Fragmentation: The substituted oxolane ring can undergo cleavage, leading to fragments characteristic of the tetrahydrofuran (B95107) core.
Analyzing these pathways helps to confirm the connectivity between the pyrazole and the azido-oxolane moieties.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the azido group (N₃), typically appearing around 2100 cm⁻¹. Other key bands would include C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic oxolane ring, C=N and C=C stretching vibrations from the pyrazole ring, and C-O-C stretching of the oxolane ether linkage.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the azido group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound (Note: These are characteristic frequency ranges and require experimental verification.)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azide (B81097) (-N₃) | Asymmetric Stretch | 2120 - 2090 (Strong, Sharp) |
| Pyrazole C-H | Aromatic Stretch | 3150 - 3000 |
| Oxolane C-H | Aliphatic Stretch | 3000 - 2850 |
| Pyrazole C=N, C=C | Ring Stretching | 1600 - 1400 |
| Oxolane C-O-C | Ether Stretch | 1150 - 1050 |
Identification of Characteristic Functional Group Frequencies
No data available.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
No data available.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
No data available.
Computational and Theoretical Investigations
Reaction Mechanism Modeling
Without dedicated scholarly research on this specific compound, any attempt to generate content for the requested outline would be speculative and would not meet the required standards of scientific accuracy.
Scientific Data Unavailable for "1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole"
Following a comprehensive search of publicly available scientific literature and databases, no specific research data was found for the chemical compound "this compound" corresponding to the requested article outline. The required information, particularly concerning computational and theoretical investigations, as well as structure-reactivity relationship studies for this exact molecule, does not appear to be published.
The detailed analysis requested—including the computational elucidation of reaction pathways, prediction of selectivity, prediction of chemical reactivity profiles, and the rational design of derivatives—is highly specific and would necessitate dedicated research studies focused explicitly on this compound. Such studies were not identified during the search process.
Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information while strictly adhering to the provided outline and subject matter. General information on pyrazole (B372694) derivatives cannot be used as a substitute, as this would violate the explicit instructions to focus solely on "this compound".
Applications As a Chemical Building Block and in Advanced Synthetic Strategies
Chiral Building Block in the Synthesis of Complex Organic Molecules
The intrinsic chirality of 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole, conferred by the defined stereocenters on the oxolane ring, makes it a valuable chiral pool starting material. Chiral tetrahydrofuran (B95107) derivatives are crucial components in the synthesis of a wide array of biologically active natural products and pharmaceuticals. The synthetic utility of such chiral building blocks lies in their ability to impart stereochemical control during the construction of larger, more complex molecular frameworks.
Researchers have developed enantioselective methods to synthesize chiral lactones, which serve as precursors to chiral tetrahydrofuran derivatives. researchgate.net These methods provide access to enantioenriched 2,2-disubstituted tetrahydrofurans, highlighting the importance of this structural motif. researchgate.net The defined (3R,4S) configuration of the azido (B1232118) and pyrazole (B372694) substituents on the oxolane ring of the title compound allows it to serve as a rigid scaffold, guiding the stereochemical outcome of subsequent reactions and enabling the synthesis of specific stereoisomers of target molecules.
Precursor to Novel Heterocyclic and Polycyclic Ring Systems
The azide (B81097) functional group is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles. nih.govmdpi.com Organic azides are known to participate in various intermolecular and intramolecular reactions, under thermal or catalytic conditions, to form five- and six-membered heterocyclic systems. mdpi.com This reactivity makes this compound a valuable starting material for generating novel heterocyclic and polycyclic structures.
The azide can undergo [3+2] cycloaddition reactions with various unsaturated partners like alkenes and alkynes to yield triazolines and triazoles, respectively. nih.govresearchgate.net Furthermore, intramolecular cycloadditions are a powerful strategy for constructing fused ring systems. mdpi.com By introducing a suitable unsaturated tether elsewhere in a molecule derived from the title compound, an intramolecular azide-alkyne cycloaddition (IAAC) can lead to the formation of triazole-fused heterocycles. mdpi.com Additionally, the azide group can be reduced to a primary amine, which can then participate in a variety of cyclization reactions to form other classes of heterocyclic compounds. This versatility allows for the generation of diverse molecular scaffolds from a single, advanced precursor.
The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for a broad spectrum of biological activities. orientjchem.orgnih.govmdpi.comhilarispublisher.com The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dielectrophiles with hydrazines or [3+2] cycloaddition reactions. nih.govresearchgate.netthieme-connect.com The presence of the pyrazole moiety in this compound adds another layer of synthetic potential and biological relevance to the molecules derived from it.
Integration into "Click Chemistry" Methodologies for Chemical Conjugation
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. organic-chemistry.orgwikipedia.org The azide group in this compound makes it an ideal substrate for CuAAC reactions. nih.govresearchgate.net
This reaction is highly efficient and tolerant of a wide variety of functional groups, allowing for the straightforward conjugation of the azido-oxolane-pyrazole scaffold to other molecules containing an alkyne group. organic-chemistry.orgtcichemicals.com This has profound implications for various fields, including drug discovery, materials science, and bioconjugation. tcichemicals.comnih.gov The resulting triazole ring is not merely a linker but is a stable, aromatic moiety that can participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the final conjugate. beilstein-journals.org
| Reaction Type | Reactants | Product | Key Features |
| CuAAC | This compound + Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole conjugate | High yield, high regioselectivity, mild conditions, wide functional group tolerance. organic-chemistry.org |
| SPAAC | This compound + Strained Alkyne (e.g., cyclooctyne) | 1,2,3-Triazole conjugate | Copper-free, suitable for biological systems where copper is toxic. wikipedia.orgwikipedia.org |
| RuAAC | This compound + Internal/Terminal Alkyne | 1,5-Disubstituted 1,2,3-Triazole conjugate | Complementary regioselectivity to CuAAC. organic-chemistry.org |
Development of Novel Linkers and Scaffolds for Material Functionalization
The ability to easily conjugate this compound via click chemistry makes it a valuable component in the development of novel linkers and scaffolds for material functionalization. For instance, azido-functionalized laddersiloxanes have been synthesized and used to create multidentate ligands for catalysis after undergoing a click reaction with an alkyne-containing pyridine. mdpi.com Similarly, the title compound can be "clicked" onto polymer backbones, surfaces, or nanoparticles that have been functionalized with alkyne groups. This allows for the precise introduction of the chiral, heterocyclic scaffold, thereby modifying the properties of the material in a controlled manner.
Synthesis of Functionalized Polymers and Supramolecular Structures
In polymer science, click chemistry is a powerful tool for both polymer modification and the synthesis of complex architectures like block copolymers and dendrimers. tcichemicals.com By incorporating an alkyne-functionalized monomer into a polymer chain, subsequent reaction with this compound can lead to highly functionalized polymers. The stereochemistry and heterocyclic nature of the appended group can influence the polymer's physical properties, such as its solubility, thermal stability, and self-assembly behavior. This approach opens the door to creating advanced materials with tailored properties for specific applications.
Exploration of Structure-Reactivity Relationships for Catalyst Development and Reaction Optimization
Understanding the relationship between the structure of a molecule and its reactivity is fundamental to developing new catalysts and optimizing chemical reactions. The rigid, stereochemically defined structure of this compound makes it an interesting scaffold for the development of new chiral ligands for asymmetric catalysis.
Following its conjugation to other molecules via the azide group, the pyrazole nitrogen atoms, and potentially the oxygen atom of the oxolane ring, can act as coordination sites for metal centers. The chiral environment created by the oxolane ring can then influence the stereochemical outcome of reactions catalyzed by the resulting metal complex. The reactivity of the azide group itself is also a subject of study; its participation in cycloaddition reactions is influenced by the electronic properties of the pyrazole and oxolane rings. researchgate.net Systematic studies on derivatives of this compound can provide valuable insights into these structure-reactivity relationships, paving the way for the rational design of more efficient and selective catalysts.
Future Research Directions and Unexplored Avenues
Development of Sustainable and Environmentally Benign Synthetic Pathways
The future synthesis of 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole and its derivatives will likely prioritize green chemistry principles. Research in this area will focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Key areas of investigation will include the use of heterogeneous catalysis combined with microwave irradiation to promote environmentally friendly synthetic routes. rsc.org
One promising approach involves the development of one-pot multicomponent reactions. mdpi.comnih.gov These reactions, which combine multiple synthetic steps into a single operation, can significantly reduce solvent usage and purification steps. Future research could explore a one-pot synthesis starting from readily available precursors, potentially under solvent-free conditions or in greener solvents like water or ethanol.
Another avenue for sustainable synthesis is the use of biocatalysis. Enzymes could be employed for stereoselective steps in the synthesis of the oxolane ring, offering high efficiency and selectivity under mild reaction conditions. The development of robust and recyclable catalysts will also be a critical aspect of making the synthesis of this compound more sustainable.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, improved yields, enhanced energy efficiency. |
| Multicomponent Reactions | Combination of three or more starting materials in a single reaction vessel. | High atom economy, operational simplicity, reduced waste. mdpi.comfrontiersin.org |
| Biocatalysis | Use of enzymes to catalyze specific reaction steps. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Flow Chemistry | Continuous processing of reagents in a reactor. | Precise control over reaction parameters, improved safety, scalability. |
Discovery of Unprecedented Chemical Transformations and Catalytic Cycles
The azide (B81097) and pyrazole (B372694) functionalities in this compound offer a playground for discovering novel chemical reactions. Organic azides are versatile precursors for a wide range of nitrogen-containing heterocycles. mdpi.comresearchgate.net Future research could focus on exploring the reactivity of the azido (B1232118) group in this specific molecular context, potentially leading to the synthesis of novel fused heterocyclic systems.
For instance, intramolecular cycloaddition reactions could be investigated, where the azide moiety reacts with a functional group introduced elsewhere on the molecule. This could lead to the formation of complex polycyclic structures with potential biological activity. Furthermore, the development of new catalytic cycles for the transformation of the azido group, such as rhodium-catalyzed C-N bond formation, could expand the synthetic utility of this compound. acs.org
The pyrazole ring itself is a privileged scaffold in medicinal chemistry and can be further functionalized. mdpi.comnih.govnih.gov Research could explore selective C-H functionalization of the pyrazole ring in this compound, allowing for the introduction of various substituents without the need for pre-functionalized starting materials.
Table 2: Potential Novel Transformations of this compound
| Transformation Type | Description | Potential Products |
| Intramolecular [3+2] Cycloaddition | Reaction of the azide with an internal alkyne or alkene. | Fused triazole-oxolane systems. |
| Catalytic Azide Reduction | Conversion of the azide to an amine. | Chiral amino-oxolane pyrazole derivatives. |
| Photocatalytic Transformations | Visible-light mediated reactions of the azide group. mdpi.com | Novel N-heterocycles. mdpi.com |
| C-H Arylation of Pyrazole | Direct introduction of aryl groups onto the pyrazole ring. | Substituted pyrazole derivatives with tunable electronic properties. |
Advanced In Situ Spectroscopic Monitoring for Reaction Progress Analysis
To optimize the synthesis and transformations of this compound, a detailed understanding of reaction kinetics and mechanisms is crucial. Advanced in situ spectroscopic techniques can provide real-time information about the reaction progress, allowing for precise control and optimization. mt.comspectroscopyonline.com
The use of in situ Fourier-transform infrared (FTIR) spectroscopy can be particularly valuable for monitoring reactions involving azides, as the azide group has a strong and distinct vibrational band. nih.govmdpi.com This would enable researchers to track the consumption of the azide starting material and the formation of intermediates and products in real time. nih.gov Similarly, Raman spectroscopy can be employed to monitor changes in the molecular structure during a reaction.
These techniques can be coupled with automated reactor systems to enable high-throughput screening of reaction conditions, accelerating the discovery of optimal synthetic protocols. mdpi.com The data obtained from in situ monitoring can also be used to develop kinetic models of the reactions, providing deeper insights into the underlying mechanisms.
Table 3: Application of In Situ Spectroscopic Techniques
| Technique | Information Gained | Application in the Study of this compound |
| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mdpi.com | Monitoring the conversion of the azide group in cycloaddition or reduction reactions. nih.gov |
| In Situ Raman | Changes in vibrational modes, providing structural information. | Observing the formation of new bonds and changes in the heterocyclic rings. |
| In Situ NMR | Detailed structural information and quantification of species in solution. | Elucidating reaction mechanisms and identifying transient intermediates. |
| Process Analytical Technology (PAT) | Integration of in situ monitoring with process control. mdpi.com | Development of robust and scalable synthetic processes. |
Application of Machine Learning and Artificial Intelligence in Predictive Chemistry
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling the prediction of molecular properties, reaction outcomes, and optimal synthetic routes. eurasianjournals.com In the context of this compound, these computational tools can be applied in several ways.
ML models can be trained on existing data for pyrazole derivatives to predict their biological activities, guiding the design of new analogues with enhanced therapeutic potential. rjpbr.comresearchgate.netnih.govbenthamdirect.com For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of pyrazole derivatives with their inhibitory activity against a specific biological target.
Furthermore, ML algorithms can be used to optimize reaction conditions by analyzing data from high-throughput experiments. This can lead to the rapid identification of the optimal temperature, solvent, catalyst, and other parameters for a given reaction, saving significant time and resources.
Table 4: Potential Applications of Machine Learning and AI
| Application Area | Description | Expected Outcome for this compound |
| Predictive Modeling | Development of models to predict properties and activities. eurasianjournals.com | Identification of derivatives with desired biological or material properties. |
| Retrosynthesis Planning | AI-driven design of synthetic routes. | Discovery of novel and more efficient synthetic pathways. |
| Reaction Optimization | ML-assisted optimization of reaction conditions. | Improved reaction yields and reduced development time. |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Design of new pyrazole-based drug candidates with improved efficacy and safety profiles. |
Q & A
Q. What are the key synthetic strategies for 1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole?
The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. For example, azide groups can be introduced via nucleophilic substitution or diazo transfer. A common approach involves refluxing precursors in acetic acid (AcOH) with hydrazine hydrate to form the pyrazole core, followed by azidation . Purification often employs column chromatography (SiO₂) and solvent extraction (CH₂Cl₂) to isolate intermediates .
Q. How is the compound characterized to confirm its structure and purity?
Characterization relies on 1H/13C NMR for structural elucidation, infrared spectroscopy (IR) to confirm functional groups (e.g., azide stretch ~2100 cm⁻¹), and elemental analysis for composition validation . High-performance liquid chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) verifies molecular weight .
Q. What stability considerations are critical for handling this compound?
The azide group is thermally sensitive and may decompose explosively under high heat or mechanical shock. Storage at –20°C in inert solvents (e.g., acetonitrile) is recommended. Stability under acidic/basic conditions should be tested via pH-controlled degradation studies using TLC or HPLC to monitor decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
SAR studies focus on modifying the oxolane ring’s stereochemistry (3R,4S vs. other isomers) and substituting the pyrazole with electron-withdrawing/donating groups. For example, introducing methoxyphenyl or triazole moieties enhances interactions with biological targets like fungal lanosterol 14α-demethylase (CYP51) . Computational tools (e.g., DFT calculations) predict electronic effects, guiding synthetic prioritization .
Q. What methodologies are used to predict biological targets via molecular docking?
Docking studies with enzymes (e.g., PDB: 3LD6) employ software like AutoDock Vina. The azide’s orientation in the active site is critical; for example, hydrogen bonding with heme iron in CYP51 suggests antifungal potential . Validation requires in vitro assays (e.g., MIC against Candida spp.) to correlate docking scores with activity .
Q. How are reactive intermediates (e.g., azides) safely managed during synthesis?
Azide handling mandates strict temperature control (<50°C), dilute reaction conditions, and avoidance of metal catalysts. Safety protocols include using blast shields and conducting small-scale trials. Reaction progress is monitored via TLC to minimize intermediate accumulation .
Q. How can contradictory data in synthetic yields be resolved?
Discrepancies in yields often arise from solvent polarity (e.g., toluene vs. DMF) or catalyst choice. Systematic optimization using Design of Experiments (DoE) evaluates variables like temperature, solvent, and stoichiometry. For example, sodium hydride in toluene improves cyclization efficiency compared to other bases .
Q. What analytical challenges arise in quantifying trace impurities?
Low-level by-products (e.g., triazole isomers) require hyphenated techniques like LC-MS/MS for detection. Method validation follows ICH guidelines, with limits of quantification (LOQ) ≤0.1%. Impurity profiling via 2D NMR (e.g., HSQC) identifies structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
